5,6-dimethoxy-1H-indole-2-carbohydrazide
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Overview
Description
5,6-Dimethoxy-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their biological activity . The exact nature of these interactions and changes would depend on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways, with downstream effects that contribute to their therapeutic potential.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5,6-dimethoxy-1H-indole-2-carbohydrazide are not explicitly mentioned in the available literature. These properties would be crucial in determining the compound’s bioavailability. The compound’s molecular weight, which is a factor that can influence adme properties, is known to be 24927 .
Result of Action
Indole derivatives have been found to possess various biological activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that this compound could potentially have similar effects, depending on its specific targets and mode of action.
Action Environment
For instance, the compound is known to be stored in a dry environment at 2-8°C , suggesting that these conditions may be optimal for its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-1H-indole-2-carbohydrazide typically begins with the starting material methyl 4,6-dimethoxy-1H-indole-2-carboxylate. This compound undergoes cyclodehydration to generate the corresponding 2-(indol-2-yl)-1,3,4-oxadiazole scaffolds in the presence of N,N-diisopropylethylamine and p-toluenesulfonyl chloride in acetonitrile . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-1H-indole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert it into different hydrazide derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxadiazole and hydrazide derivatives, which have been studied for their potential biological activities .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethoxy-1H-indole-2-carbohydrazide: Similar in structure but with different substitution patterns.
2-(Indol-2-yl)-1,3,4-oxadiazole: Another derivative with distinct biological activities.
Uniqueness
5,6-Dimethoxy-1H-indole-2-carbohydrazide stands out due to its dual methoxy substitutions at positions 5 and 6, which contribute to its unique chemical reactivity and biological properties. This structural feature enhances its potential as an antioxidant and acetylcholinesterase inhibitor, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5,6-dimethoxy-1H-indole-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-9-4-6-3-8(11(15)14-12)13-7(6)5-10(9)17-2/h3-5,13H,12H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOOJZZPZFCOSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(N2)C(=O)NN)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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